molecular formula C6H13NO2S B2522474 2-Methylcyclopentane-1-sulfonamide CAS No. 1489918-40-2

2-Methylcyclopentane-1-sulfonamide

Cat. No.: B2522474
CAS No.: 1489918-40-2
M. Wt: 163.24
InChI Key: BQGPGOFKWJSWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylcyclopentane-1-sulfonamide is an organosulfur compound with the molecular formula C6H13NO2S It is characterized by a cyclopentane ring substituted with a methyl group and a sulfonamide functional group

Mechanism of Action

Target of Action

2-Methylcyclopentane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities. Its primary targets are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis, which are essential for cell growth and function .

Mode of Action

The compound interacts with its targets by forming a coordination bond with the active site of the enzymes. This interaction inhibits the normal function of the enzymes, leading to disruption of the associated biological processes . For instance, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for DNA synthesis and cell division .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The inhibition of carbonic anhydrase affects fluid and pH balance in the body, while the inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway . These disruptions can lead to a range of downstream effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the disruption of normal enzyme function. This disruption can lead to a decrease in bacterial growth (due to the inhibition of folic acid synthesis), changes in fluid balance and pH regulation (due to the inhibition of carbonic anhydrase), and other effects related to the specific pathways affected .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of the compound in various environmental compartments due to widespread use and contamination can lead to the development of resistance mechanisms in bacteria . Additionally, factors such as temperature, moisture content of the soil, and timing of application can influence the mobility and fate of sulfonamides in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcyclopentane-1-sulfonamide typically involves the reaction of 2-methylcyclopentanol with sulfonamide reagents under acidic conditions. One common method is the reaction of 2-methylcyclopentanol with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, where 2-methylcyclopentanol is reacted with sulfur trioxide or oleum, followed by neutralization with an appropriate amine. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclopentane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylcyclopentane-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

  • Cyclopentane-1-sulfonamide
  • 2-Methylcyclohexane-1-sulfonamide
  • Cyclohexane-1-sulfonamide

Comparison: 2-Methylcyclopentane-1-sulfonamide is unique due to the presence of a methyl group on the cyclopentane ring, which can influence its reactivity and biological activity. Compared to cyclopentane-1-sulfonamide, the methyl substitution can enhance its lipophilicity and potentially improve its interaction with biological membranes. In contrast, 2-Methylcyclohexane-1-sulfonamide and cyclohexane-1-sulfonamide have larger ring structures, which may affect their steric interactions and overall reactivity .

Properties

IUPAC Name

2-methylcyclopentane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-5-3-2-4-6(5)10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGPGOFKWJSWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.